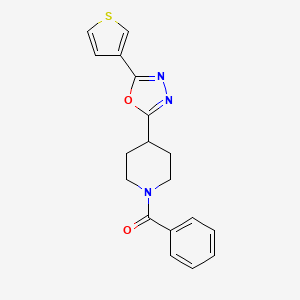
Phenyl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a therapeutic compound that inhibits 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1). This inhibition is used to treat disorders such as type 2 diabetes, obesity, insulin resistance, hypertension, lipid disorders, and cardiovascular disorders .
Mecanismo De Acción
Target of Action
The primary target of Phenyl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a glucocorticoid hormone that regulates a wide range of physiological processes, including metabolism and immune response .
Mode of Action
Phenyl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone acts by inhibiting the activity of 11 β-HSD1 . By doing so, it reduces the local conversion of cortisone to cortisol, thereby decreasing the levels of active glucocorticoids in tissues .
Biochemical Pathways
The inhibition of 11 β-HSD1 affects the glucocorticoid pathway. Under normal conditions, 11 β-HSD1 increases the local concentration of cortisol, which binds to the glucocorticoid receptor and regulates the expression of genes involved in glucose, lipid, and protein metabolism . By inhibiting 11 β-HSD1, Phenyl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone reduces the levels of active cortisol, thereby altering the regulation of these metabolic processes .
Result of Action
The inhibition of 11 β-HSD1 by Phenyl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can ameliorate disorders associated with excess glucocorticoids . These include metabolic syndrome disorders such as type 2 diabetes and obesity, and associated disorders including insulin resistance, hypertension, lipid disorders, and cardiovascular disorders . It may also be beneficial in treating CNS disorders such as mild cognitive impairment and early dementia, including Alzheimer’s disease .
Propiedades
IUPAC Name |
phenyl-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-18(14-4-2-1-3-5-14)21-9-6-13(7-10-21)16-19-20-17(23-16)15-8-11-24-12-15/h1-5,8,11-13H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZIHPVTTPPDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

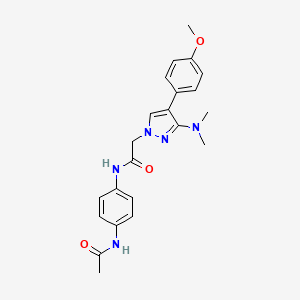
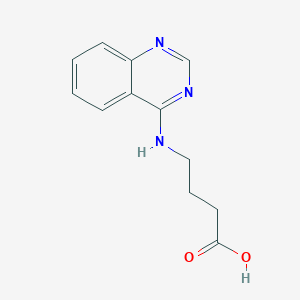
![N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B2930871.png)
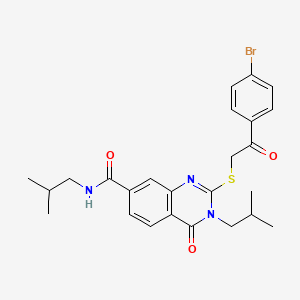
![1-[1-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B2930873.png)
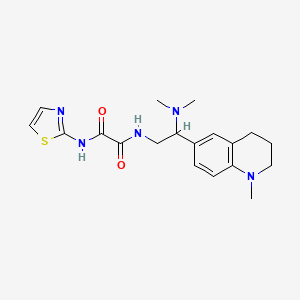
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2930875.png)
![(E)-N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2930876.png)
![1-[(4-benzamidophenyl)methyl]-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2930878.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2930881.png)
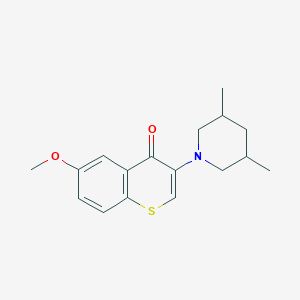
![(3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2930883.png)
![(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2930886.png)
![[(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid](/img/structure/B2930887.png)